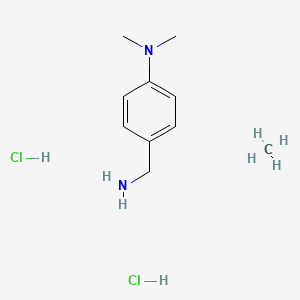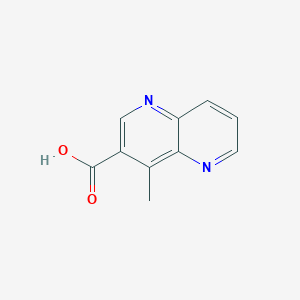
2-(Methylamino)pentanedioic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-L-glutamic acid: is a derivative of glutamic acid, where a methyl group is added to the amino group. This compound is an intermediate in methane metabolism and is biosynthetically produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . It can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-L-glutamic acid can be synthesized by reacting glutamic acid with methyl iodide or methyl bromide in the presence of a base . Another method involves the reaction of glutamic acid with methylamine under specific enzymatic conditions .
Industrial Production Methods: Industrial production of N-Methyl-L-glutamic acid typically involves the use of methylamine and glutamic acid, catalyzed by the enzyme methylamine-glutamate N-methyltransferase . This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halides and bases are commonly used.
Major Products Formed:
Oxidation: Formation of oxo acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-Methyl-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in methane metabolism and is studied for its involvement in enzymatic processes.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain metabolic disorders.
Industry: Used in the production of various chemical compounds and as a catalyst in industrial processes.
Mechanism of Action
N-Methyl-L-glutamic acid exerts its effects by interacting with specific enzymes and receptors in the body. It is involved in the metabolism of methane, where it is produced from methylamine and glutamic acid by the enzyme methylamine-glutamate N-methyltransferase . The compound can also be demethylated by methylglutamate dehydrogenase to regenerate glutamic acid .
Comparison with Similar Compounds
Glutamic acid: The parent compound from which N-Methyl-L-glutamic acid is derived.
N-Methyl-D-aspartic acid: Another methylated derivative of an amino acid.
N-Methyl-L-aspartic acid: Similar in structure but differs in the position of the methyl group.
Uniqueness: N-Methyl-L-glutamic acid is unique due to its specific role in methane metabolism and its enzymatic production. Its ability to be demethylated to regenerate glutamic acid also sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-(methylamino)pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-7-4(6(10)11)2-3-5(8)9;/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1H |
InChI Key |
LAYOOVKHWQMRIQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)

![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)





![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
